
2,2'-(Propane-2,2-diyl)bis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol), also known as tetramethylbisphenol A, is an organic compound with the molecular formula C19H24O2. This compound is a derivative of bisphenol A, where the phenolic groups are substituted with methyl groups. It is a solid at room temperature and has a melting point of 162-165°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with acetone in the presence of a catalyst. The reaction is carried out at a temperature range of 20-60°C. The reaction mixture is then treated with a hydrophobic solvent, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production process involves mixing 2,6-dimethylphenol, acetone, a primary catalyst, and an auxiliary catalyst in a mixed solvent. The reaction is conducted at controlled temperatures, followed by the addition of a hydrophobic solvent to separate the oil layer. The oil layer is neutralized, washed, and cooled to obtain the crystalline product. The crystallization mother liquor is treated to recover unreacted raw materials, which are reused in the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Investigated for its potential endocrine-disrupting effects.
Medicine: Studied for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance plastics and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and other biomolecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: The parent compound, lacking the methyl substitutions.
Tetrabromobisphenol A: A brominated derivative used as a flame retardant.
Bisphenol S: A sulfonated analog with different solubility and reactivity properties.
Uniqueness
2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) is unique due to its methyl substitutions, which enhance its thermal stability and resistance to oxidation compared to bisphenol A. These properties make it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
5769-92-6 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[2-(2-hydroxy-3,5-dimethylphenyl)propan-2-yl]-4,6-dimethylphenol |
InChI |
InChI=1S/C19H24O2/c1-11-7-13(3)17(20)15(9-11)19(5,6)16-10-12(2)8-14(4)18(16)21/h7-10,20-21H,1-6H3 |
Clé InChI |
GQIMEVASXZUFSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C2=CC(=CC(=C2O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



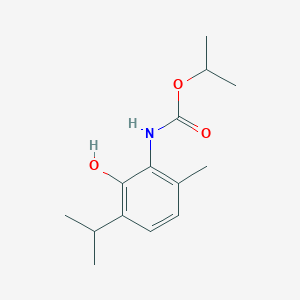
![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
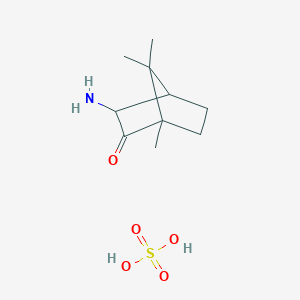
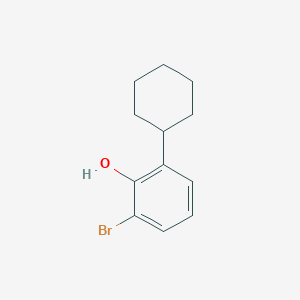
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
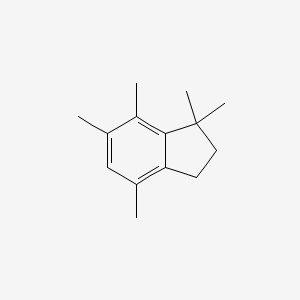
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

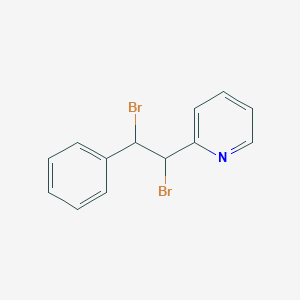
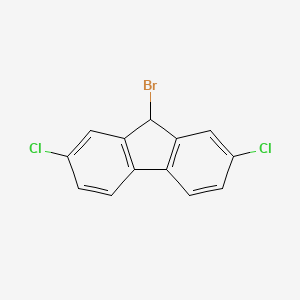
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
